molecular formula C25H22N2O5S B11649194 2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate

2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B11649194
M. Wt: 462.5 g/mol
InChI Key: QEVYTESIZOUBRX-PXLXIMEGSA-N
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Description

2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and sulfonate groups

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE include other benzene derivatives with methoxy, methyl, and sulfonate groups. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effects. Examples of similar compounds include:

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C25H22N2O5S/c1-17-9-12-21(13-10-17)33(29,30)32-23-14-11-19(16-24(23)31-3)15-22-18(2)26-27(25(22)28)20-7-5-4-6-8-20/h4-16H,1-3H3/b22-15+

InChI Key

QEVYTESIZOUBRX-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC

Origin of Product

United States

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